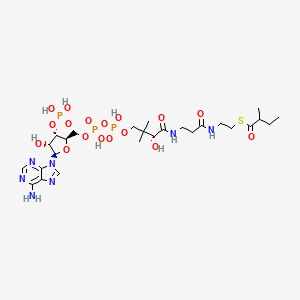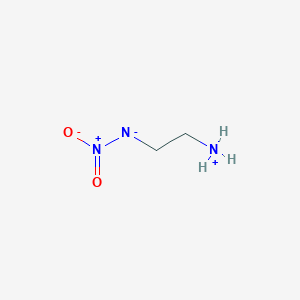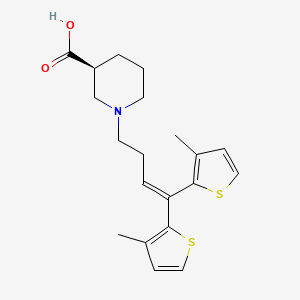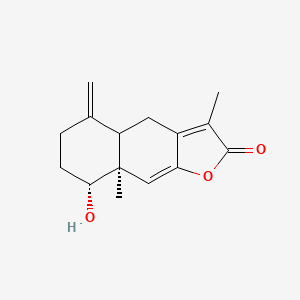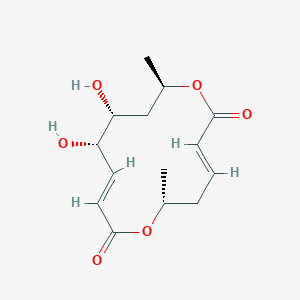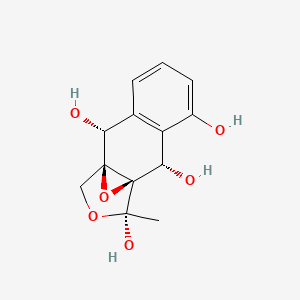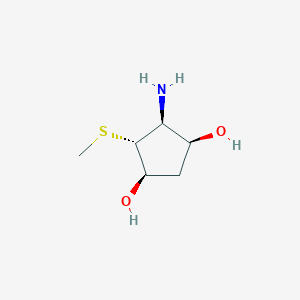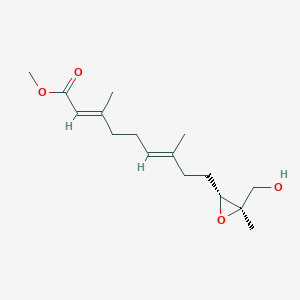
12-trans-Hydroxy juvenile hormone III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-trans-Hydroxy juvenile hormone III is a monoterpenoid.
Aplicaciones Científicas De Investigación
Hormonal Interaction and Immune Response : Research shows that juvenile hormone III and 20-hydroxy-ecdysone have antagonistic effects on the immune response in Drosophila melanogaster. While 20-hydroxy-ecdysone promotes the induction of antimicrobial peptide genes, juvenile hormone III and its analogs suppress this immune potentiation, suggesting a complex interaction between these hormones in regulating insect immunity (Flatt et al., 2008).
Evolution of Juvenile Hormone Receptor : A study identified a mutation in the receptor Methoprene-tolerant that significantly impacts the evolutionary adaptation of the arthropod juvenile hormone pathway. This mutation enhances the receptor's responsiveness to juvenile hormone III, illustrating the critical role of juvenile hormone in the developmental and life history events across arthropods, including insects and crustaceans (Miyakawa et al., 2013).
Nuclear Receptor Binding and Conformational Changes : Another study demonstrated that the insect nuclear receptor Ultraspiracle (USP), which binds juvenile hormone III, undergoes specific conformational changes upon binding. This interaction suggests juvenile hormone III plays a critical role in modulating the receptor's function, providing insights into the molecular mechanisms through which juvenile hormone III exerts its regulatory effects (Jones et al., 2001).
Plant-Derived Juvenile Hormone III Analogues : Research identified juvenile hormone III and its analogues in the stem bark of Cananga latifolia, expanding the understanding of juvenile hormone III presence and potential roles beyond the animal kingdom. This discovery could have implications for the study of plant-insect interactions and the development of new biopesticides (Yang et al., 2013).
Quantification and Extraction in Ants : A methodological study detailed the extraction, purification, and quantification of juvenile hormone III in ants, highlighting the hormone's significant effects on development, reproduction, and behavior in social insects. This protocol underlines the importance of accurate measurement techniques in understanding the roles of juvenile hormone III in insect physiology (Brent & Dolezal, 2009).
Propiedades
Nombre del producto |
12-trans-Hydroxy juvenile hormone III |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
methyl (2E,6E)-9-[(2R,3R)-3-(hydroxymethyl)-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O4/c1-12(8-9-14-16(3,11-17)20-14)6-5-7-13(2)10-15(18)19-4/h6,10,14,17H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-,16-/m1/s1 |
Clave InChI |
SQVPMPJSJJNPOS-TWAVMNLWSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@@](O1)(C)CO |
SMILES canónico |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



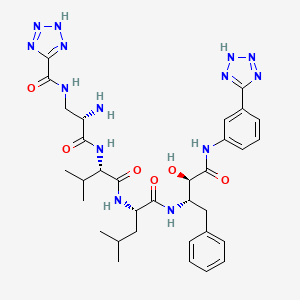
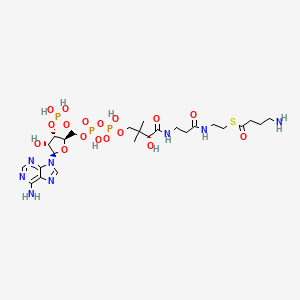
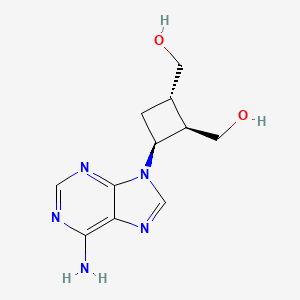
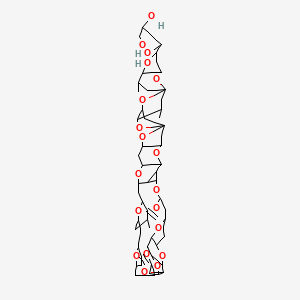
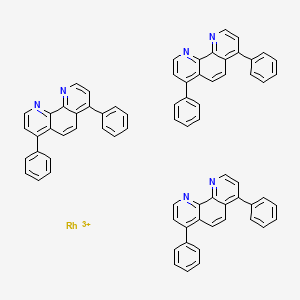
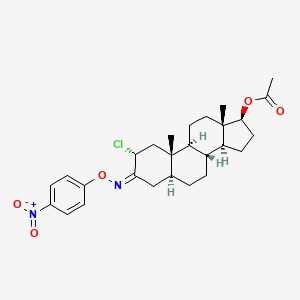
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
